Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine
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Overview
Description
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine is an organic compound with the molecular formula C10H14FNS It is a derivative of phenethylamine, where the ethylamine group is substituted with a 4-fluorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine typically involves a multi-step process:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of 2-(4-fluorophenyl)ethylamine: 4-fluorobenzaldehyde reacts with ethylamine to form 2-(4-fluorophenyl)ethylamine.
Introduction of Sulfanyl Group: The resulting amine is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group, forming this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the fluorophenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Pathways Involved: By inhibiting HDACs, the compound can affect various cellular pathways, leading to changes in gene expression and potentially therapeutic effects.
Comparison with Similar Compounds
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine can be compared with other similar compounds:
2-(4-Fluorophenyl)ethylamine: This compound lacks the sulfanyl group and has different chemical properties and biological activities.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid:
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine, a compound featuring a sulfanyl group and a fluorinated aromatic ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound contains an ethyl amine group, which is often associated with various pharmacological properties, and a 4-fluorophenyl moiety that enhances biological activity through electronic effects.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains. The presence of the fluorine atom is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their antimicrobial efficacy .
Compound Type | Activity Level | Target Organisms |
---|---|---|
Sulfonamide Derivatives | Moderate to High | Gram-positive and Gram-negative bacteria |
Ethyl Thionicotinates | High | Various bacterial strains |
2. Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Compounds with similar scaffolds have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of fluorine has been reported to increase the selectivity and potency of these compounds against cancer cells .
3. Anti-inflammatory Effects
Compounds containing sulfanyl groups have been noted for their anti-inflammatory properties. This compound may exert its effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several ethyl thionicotinates, revealing that those with similar structural features to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that further exploration into the specific mechanisms of action could be beneficial .
Case Study 2: Anticancer Activity
In vitro studies on related compounds indicate that modifications in the phenyl ring significantly impact cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of fluorine was linked to enhanced activity, potentially due to increased electron-withdrawing effects leading to altered interaction with cellular targets .
Research Findings
Recent investigations into organosulfur compounds have highlighted their diverse biological activities:
- Antimicrobial : Effective against a range of pathogens with varying mechanisms of action.
- Anticancer : Induces apoptosis in cancer cells through multiple pathways.
- Anti-inflammatory : Reduces inflammation markers in animal models.
Properties
Molecular Formula |
C10H14FNS |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-ethyl-2-(4-fluorophenyl)sulfanylethanamine |
InChI |
InChI=1S/C10H14FNS/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
SRAWXWICZQNEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
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